4-iso-Pentoxy-3,5-dimethylthiophenol

Description

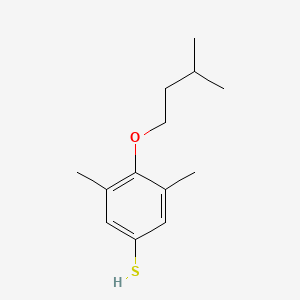

4-iso-Pentoxy-3,5-dimethylthiophenol (CAS Ref: 10-F395055) is a substituted thiophenol derivative featuring an iso-pentoxy group at the para position and methyl groups at the 3 and 5 positions of the aromatic ring. The thiophenol (-SH) group confers reactivity typical of organosulfur compounds, including nucleophilic and oxidative properties. This compound has been listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

3,5-dimethyl-4-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-9(2)5-6-14-13-10(3)7-12(15)8-11(13)4/h7-9,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPUGMAUFLUPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCC(C)C)C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Pentoxy-3,5-dimethylthiophenol can be achieved through various organic reactions. One common method involves the alkylation of 3,5-dimethylthiophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-iso-Pentoxy-3,5-dimethylthiophenol undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-iso-Pentoxy-3,5-dimethylthiophenol has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Pentoxy-3,5-dimethylthiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The presence of the iso-pentoxy group may enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

b. Ether-Containing Analogues

- 2-(Cyclopentyloxy)nicotinic Acid: A nicotinic acid derivative with a cyclopentyl ether group. While structurally distinct (carboxylic acid vs. thiophenol), its discontinued status parallels 4-iso-Pentoxy-3,5-dimethylthiophenol, hinting at shared challenges in ether synthesis or purification .

Data Table: Comparative Analysis

Biological Activity

4-iso-Pentoxy-3,5-dimethylthiophenol is an organic compound with the molecular formula . This compound is classified as a thiophenol derivative, featuring a pentoxy group and two methyl groups attached to the thiophenol ring. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The presence of the pentoxy and methyl groups may enhance the compound's lipophilicity, influencing its membrane permeability and distribution within cells.

Potential Biological Effects

Research has indicated that this compound exhibits several promising biological activities:

Case Studies and Research Findings

-

Antioxidant Activity :

- A study examined the antioxidant capacity of various thiophenol derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

-

Antimicrobial Efficacy :

- In vitro assays against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) showed that this compound inhibited bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Studies :

- Research involving animal models demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in reducing inflammation.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Positive | Positive |

| 4-n-Butoxy-3,5-dimethylthiophenol | High | Moderate | Low |

| 3,5-Dimethylbenzenethiol | Low | Positive | Moderate |

Conclusion from Research Findings

The biological activity of this compound suggests it has significant potential for further exploration in therapeutic applications. Its antioxidant and antimicrobial properties are particularly noteworthy and warrant additional research to fully elucidate its mechanisms and efficacy.

Future Directions

Further studies are needed to explore the following aspects:

- In Vivo Studies : To confirm the efficacy and safety profile of this compound in living organisms.

- Mechanistic Studies : To better understand how this compound interacts at the molecular level with various biological targets.

- Formulation Development : To investigate potential formulations that could enhance its bioavailability and therapeutic effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.